6-Benzylpyridin-2-amine
Overview
Description
6-Benzylpyridin-2-amine is an organic compound with the molecular formula C12H12N2. It is a derivative of pyridine, characterized by the presence of a benzyl group attached to the sixth position of the pyridine ring and an amine group at the second position.
Scientific Research Applications
6-Benzylpyridin-2-amine has several applications in scientific research:
Safety and Hazards
The safety data sheet for a similar compound, Benzylamine, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and is harmful to aquatic life . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Future Directions
While specific future directions for 6-Benzylpyridin-2-amine are not mentioned in the available resources, it’s worth noting that the field of synthetic chemistry continues to evolve with new methodologies and techniques. For instance, directed evolution is a powerful tool for protein engineering that enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyridin-2-amine typically involves the reaction of 2-aminopyridine with benzyl halides under basic conditions. A common method includes the use of benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Benzylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the pyridine ring to piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate in DMF.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the electrophile used.
Mechanism of Action
The mechanism of action of 6-Benzylpyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit histamine N-methyltransferase, an enzyme involved in the regulation of histamine levels. By inhibiting this enzyme, the compound can modulate histamine activity, which is crucial in allergic responses and other physiological processes . The exact pathways and molecular interactions are still under investigation, but its ability to bind to and inhibit specific enzymes highlights its potential as a therapeutic agent .
Comparison with Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 6-Benzylpyridin-2-amine, known for its use in various organic syntheses.
Benzylamine: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
Pyridine: The parent compound, widely used as a solvent and reagent in organic chemistry.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit histamine N-methyltransferase distinguishes it from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
6-benzylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYIQDPDESDLFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206695 | |
Record name | 6-Benzylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57963-09-4 | |
Record name | 6-(Phenylmethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57963-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-benzylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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